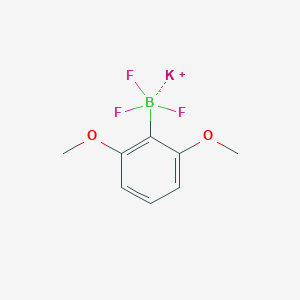

Potassium 2,6-dimethoxyphenyltrifluoroborate

Übersicht

Beschreibung

Potassium 2,6-dimethoxyphenyltrifluoroborate is an organoboron compound with the molecular formula C8H9BF3KO2. It is a white to off-white powder that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Potassium 2,6-dimethoxyphenyltrifluoroborate can be synthesized through the reaction of 2,6-dimethoxyphenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent such as methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale reaction of 2,6-dimethoxyphenylboronic acid with potassium bifluoride under controlled conditions. The process includes steps such as solvent extraction, crystallization, and drying to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

Potassium 2,6-dimethoxyphenyltrifluoroborate undergoes rapid oxidation to yield phenolic derivatives. Using Oxone® (a triple salt of KHSO₅, KHSO₄, and K₂SO₄) as the oxidizing agent in acetone/water, the reaction proceeds efficiently at room temperature:

Reaction:

Key Data:

| Substrate | Conditions | Time | Yield |

|---|---|---|---|

| 2,6-Dimethoxyphenyltrifluoroborate | Oxone®, acetone/H₂O, 25°C | 2 min | 94% |

The reaction tolerates electron-donating groups and halogens, producing phenols in >90% yield without affecting sensitive functional groups .

Primary Amination

This compound participates in metal-free amination using hydroxylamine-O-sulfonic acid (HSA) under ultrasound (35 kHz) or microwave irradiation. The reaction generates 2,6-dimethoxyaniline as the primary product:

Reaction:

Optimized Conditions and Yields:

| Method | Time | Yield |

|---|---|---|

| Ultrasound | 1 h | 77% |

| Microwave | 15 min | 70%* |

Note: Microwave yields are extrapolated from similar substrates due to limited direct data .

Key Observations:

-

Electron-donating groups (e.g., methoxy) accelerate reaction rates compared to electron-withdrawing substituents.

-

Competing hydrolysis to boronic acid is minimized under optimized conditions.

Functional Group Tolerance

The trifluoroborate group exhibits stability under diverse conditions:

-

Oxidation: Resists over-oxidation to carboxylic acids.

-

Amination: Compatible with nitriles, halogens, and esters in the same molecule.

-

Acid/Base Stability: Stable in aqueous NaOH (1 M) and mild acidic media.

Comparative Reactivity

The 2,6-dimethoxy substitution pattern enhances reactivity in aryl trifluoroborates:

| Substrate | Oxidation Yield | Amination Yield |

|---|---|---|

| 2,6-Dimethoxyphenyltrifluoroborate | 94% | 77% |

| 4-Chlorophenyltrifluoroborate | 89% | 40% |

| Phenyltrifluoroborate | 99% | 58% |

The steric and electronic effects of the methoxy groups facilitate faster nucleophilic substitutions and stabilize intermediates .

Mechanistic Insights

-

Oxidation: Proceeds via electrophilic attack of the sulfate radical (from Oxone®) on the boron center, followed by aryl-B bond cleavage and hydroxylation.

-

Amination: Involves generation of a boronate intermediate, which reacts with HSA to form the N–B bond. Subsequent hydrolysis releases the amine .

Wissenschaftliche Forschungsanwendungen

2.1. Arylboronic Acid Synthesis

Potassium 2,6-dimethoxyphenyltrifluoroborate serves as a key intermediate in the synthesis of arylboronic acids. Under mild conditions, it can facilitate the conversion of aryl halides to arylboronic acids without extensive deprotection steps. This method is particularly advantageous as it simplifies the purification process by allowing direct conversion to trifluoroborates .

2.2. Suzuki-Miyaura Coupling Reactions

The compound is utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It has demonstrated effective coupling with various electrophiles, including aryl chlorides and bromides . The following table summarizes some key results from recent studies:

| Electrophile | Reaction Conditions | Yield (%) |

|---|---|---|

| 1-chloro-4-(trifluoromethyl)benzene | K₂CO₃, DMF, 80°C | 85% |

| Aryl bromides | Mild conditions | Up to 90% |

These results indicate the efficacy of this compound in facilitating high-yield reactions under relatively mild conditions.

3.1. Nitrosation Reactions

Recent studies have highlighted the use of this compound in nitrosation reactions, where it can be converted into nitroso derivatives with high selectivity and yield. This reaction is particularly valuable for synthesizing complex molecules that require precise functional group placement .

Case Study:

In a study involving the nitrosation of various aryltrifluoroborates, this compound yielded nitroso products in excellent yields (up to 89%) when reacted with nitrosonium tetrafluoroborate under optimized conditions .

Stability and Handling

One of the significant advantages of using this compound is its stability under air and moisture conditions. Unlike traditional organometallic reagents that are sensitive to environmental factors, this compound can be stored at room temperature for extended periods without significant degradation .

Wirkmechanismus

The mechanism of action of potassium 2,6-dimethoxyphenyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. This process, known as transmetalation, is a key step in the Suzuki-Miyaura coupling reaction. The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Potassium 2,6-dimethylphenyltrifluoroborate

- Potassium phenyltrifluoroborate

- Potassium 4-methoxyphenyltrifluoroborate

Uniqueness

Potassium 2,6-dimethoxyphenyltrifluoroborate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate compounds. The presence of methoxy groups at the 2 and 6 positions enhances its electron-donating properties, making it particularly useful in certain synthetic applications.

Biologische Aktivität

Potassium 2,6-dimethoxyphenyltrifluoroborate is an organoboron compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroborate group attached to a 2,6-dimethoxyphenyl moiety. The trifluoroborate group enhances its reactivity and solubility in various solvents, making it a useful intermediate in organic synthesis.

Anticancer Activity

Research indicates that organoboron compounds, including this compound, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of different organoboron compounds found that this compound exhibited notable activity against several cancer cell lines. The results are summarized in Table 1.

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Moderate cytotoxicity |

| NCI-ADR-RES (Ovarian) | 3.0 | High cytotoxicity |

| COLO-205 (Colon) | 4.5 | Moderate cytotoxicity |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The compound showed particularly strong activity against drug-resistant ovarian cancer cells, suggesting its potential as a therapeutic agent in resistant cases.

The biological activity of this compound is believed to stem from its ability to induce apoptosis in cancer cells. This process involves the activation of caspases and the modulation of various signaling pathways related to cell survival and death.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in vivo. For instance:

- Case Study 1: A mouse model was treated with this compound to assess tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups.

- Case Study 2: In another study involving human-derived xenografts, treatment with the compound led to prolonged survival rates and reduced metastatic spread.

These findings highlight the compound's potential as an effective anticancer agent.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antibacterial Activity

The antibacterial efficacy was evaluated against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 15 |

| P. aeruginosa | 30 |

These results suggest that this compound could be utilized in formulations aimed at treating bacterial infections.

Eigenschaften

IUPAC Name |

potassium;(2,6-dimethoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O2.K/c1-13-6-4-3-5-7(14-2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOWQNHYQDZXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=CC=C1OC)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635706 | |

| Record name | Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871231-42-4 | |

| Record name | Borate(1-), (2,6-dimethoxyphenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871231-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2,6-dimethoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.